Tricin 5-glucoside
Overview
Description
Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, belongs to the flavonoid class. It is naturally found in Sasa kurilensis leaves and various Triticum species. Tricin exhibits a range of biological activities, including anti-inflammatory, antioxidant, antitumor, antiviral, and immunomodulatory effects. Additionally, it aids plants in resisting bacterial and fungal invasion and acts as a weed inhibitor. The compound’s cost-effective synthesis remains an area of interest, as it is primarily obtained from plant extracts .
Mechanism of Action
Target of Action
Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, is a flavonoid found in various plants, particularly in the Poaceae family .
Mode of Action
It’s suggested that this compound may activate the opioid system to promote its antinociceptive activity . This suggests that this compound interacts with its targets, possibly opioid receptors, leading to changes in cellular signaling and resulting in pain relief .
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. It starts with the stepwise addition of malonyl CoA via the polyketide pathway and p-coumaroyl CoA via the phenylpropanoid pathway . These additions are mediated by the sequential action of chalcone synthase and chalcone isomerase to yield naringenin chalcone and the flavanone, naringenin . After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase add methoxy groups to tricetin to form tricin .
Pharmacokinetics
Studies have confirmed the bioavailability of tricin in the gastrointestinal tract in mice . It’s also suggested that tricin with abundant O-methyl may have higher oral bioavailability than non-methylated flavones .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been observed that this flavone significantly reduced the injured areas of the animals’ stomachs when compared to the control . It’s likely that the protective effect of the gastric mucosa is directly related to its antioxidant and anti-inflammatory properties . This compound also showed promising antinociceptive activity with analgesic effects similar to morphine in both experimental models analyzed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of this compound in various plants suggests that its synthesis and accumulation may be influenced by factors such as plant species, growth conditions, and developmental stages . .
Biochemical Analysis
Biochemical Properties
Tricin 5-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in several biochemical reactions, particularly those related to the body’s inflammatory response . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interfering with intestinal inflammatory-related carcinogenesis and suppressing metastasis in colon cancer mice models . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions is complex and depends on a variety of factors, including the specific cell type and the presence of other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a variety of ways. This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
a. Synthesis: One synthetic route involves protecting the phenolic hydroxyl group of 3,5-dimethoxy-4-hydroxybenzoic acid methyl ester using tert-butyldimethylsilyl chloride (TBDMSCl). Subsequently, the protected compound undergoes condensation with 2,4,6-trihydroxyphenylacetone in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C. Hydrolysis in acetic acid and sulfuric acid yields tricin 5-glucoside with an overall yield of 82% .
Chemical Reactions Analysis
Tricin 5-glucoside participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. Major products formed from these reactions contribute to the compound’s diverse biological effects.
Scientific Research Applications
a. Biomedical Applications:
Antiallergic Activity: Tricin inhibits histamine-induced contractions in guinea pig ileum, suggesting antiallergic properties.
Antioxidant Effects: It scavenges free radicals and helps prevent oxidative damage.
Cardiovascular Health: Tricin may contribute to heart health by reducing lipid levels.
Potential Cancer Therapy: Research explores its antitumor potential.
Comparison with Similar Compounds
Tricin’s uniqueness lies in its combination of anti-inflammatory, antioxidant, and antiallergic properties. Similar compounds include tricetin and other flavonoids.
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSOTPIEFVBPBU-LDBVRRDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306499 | |
Record name | Tricin 5-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32769-00-9 | |
Record name | Tricin 5-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32769-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricin 5-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tricin 5-glucoside in differentiating plant species?
A1: Research indicates that this compound serves as a distinctive chemical marker for the genus Iphiona and Duhaldea within the Asteraceae family. [, ] This means its presence or absence in leaf extracts can aid in distinguishing these genera from others within the same family.
Q2: How does the presence of this compound compare across different Hordeum species?
A2: Studies on Hordeum species, commonly known as barley, revealed a relatively consistent presence of this compound across 18 wild species. [] Interestingly, this contrasts with the more complex flavonoid profiles observed in cultivated barley varieties, suggesting potential influences of cultivation practices on flavonoid biosynthesis.
Q3: What are the potential implications of using this compound as a chemotaxonomic marker?
A4: Utilizing this compound as a chemotaxonomic marker can contribute to a more comprehensive understanding of plant classification, particularly within the Asteraceae family. [] This can be valuable for plant identification, evolutionary studies, and potentially even for exploring specific properties associated with this compound in different plant species.
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